molecular formula C13H13N3O3 B5562549 2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-phenylethanone

2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-phenylethanone

Cat. No.: B5562549
M. Wt: 259.26 g/mol
InChI Key: SGEQEUDWHQIDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-phenylethanone is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their diverse pharmacological effects and are widely used in medicinal chemistry, drug discovery, and various industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-phenylethanone typically involves the reaction of 3,5-dimethyl-4-nitropyrazole with a phenyl ethanone derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-phenylethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-nitropyrazole: A precursor in the synthesis of 2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-phenylethanone.

    1-Phenylethanone: Another precursor used in the synthesis.

    Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a phenylethanone moiety makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-9-13(16(18)19)10(2)15(14-9)8-12(17)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEQEUDWHQIDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)C2=CC=CC=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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